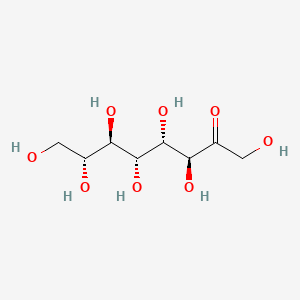

d-Glycero-d-manno-octulose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

d-Glycero-d-manno-octulose is a natural product found in Papaver somniferum, Primula veris, and Hylotelephium spectabile with data available.

Wissenschaftliche Forschungsanwendungen

Metabolic Significance

d-Glycero-d-manno-octulose plays a crucial role in carbohydrate metabolism. It is involved in the modified Calvin–Benson–Bassham pathway, where octulose phosphates are intermediates that facilitate carbon fixation during photosynthesis. Studies have shown that octulose phosphates can be formed from photosynthetically fixed carbon dioxide in plants like spinach, indicating their importance in plant metabolism .

Table 1: Key Findings on Metabolic Pathways Involving Octulose

| Study | Findings |

|---|---|

| Creek et al. (2012) | Identified synthesis of octulose 8-phosphate via transaldolase using ribose 5-phosphate and fructose 6-phosphate. |

| Clasquin et al. (2011) | Suggested D-glycero-D-ido-octulose bisphosphate synthesis through aldol addition of dihydroxyacetone phosphate and ribose 5-phosphate. |

| Zhang et al. (2016) | Found that D-glycero-D-ido-octulose is a significant sugar transport form in certain plant species. |

Plant Biology and Genetic Studies

Research has indicated that this compound accumulates in desiccation-tolerant plants such as Craterostigma plantagineum. This accumulation is linked to the plant's ability to withstand drought conditions, suggesting a protective role against desiccation stress . Genetic studies have proposed that manipulating the pathways involving octulose could enhance stress tolerance in crops.

Case Study: Desiccation Tolerance in Plants

- Plant Species : Craterostigma plantagineum

- Observation : High levels of this compound correlate with desiccation tolerance.

- Potential Application : Genetic transformation of crops to enhance drought resistance by increasing octulose content.

Therapeutic Potential

The therapeutic applications of this compound are still under investigation, but preliminary studies suggest it may have beneficial effects in various health contexts:

- Antioxidant Properties : Derivatives of octulose have shown potential in reducing reactive oxygen species (ROS) and protecting neuronal cells from glutamate-induced cell death, indicating possible neuroprotective effects .

- Disease Resistance : Enzymes linked to octulose biosynthesis may serve as targets for developing new drugs against parasitic diseases caused by Trypanosoma and Leishmania species .

Table 2: Potential Therapeutic Applications of Octulose Derivatives

| Application Area | Observations |

|---|---|

| Neuroprotection | This compound derivatives reduce ROS and protect nerve cells. |

| Antiparasitic | Enzymes involved in octulose metabolism may be targeted for drug development against certain parasites. |

Future Directions for Research

Further research is essential to fully understand the biochemical pathways involving this compound and its derivatives. Areas for exploration include:

- Genetic Engineering : Investigating the potential for genetic modification of crops to enhance octulose production and stress tolerance.

- Pharmacological Studies : Conducting clinical trials to assess the efficacy of octulose derivatives in treating neurological disorders and infections.

- Metabolic Pathway Elucidation : Detailed studies on the enzymes involved in octulose metabolism could reveal new insights into carbohydrate metabolism.

Eigenschaften

CAS-Nummer |

13111-79-0 |

|---|---|

Molekularformel |

C8H16O8 |

Molekulargewicht |

240.208 |

IUPAC-Name |

(3S,4S,5R,6R,7R)-1,3,4,5,6,7,8-heptahydroxyoctan-2-one |

InChI |

InChI=1S/C8H16O8/c9-1-3(11)5(13)7(15)8(16)6(14)4(12)2-10/h3,5-11,13-16H,1-2H2/t3-,5-,6-,7-,8-/m1/s1 |

InChI-Schlüssel |

KSHYQYHHIKNYAY-PNAXYBNRSA-N |

SMILES |

C(C(C(C(C(C(C(=O)CO)O)O)O)O)O)O |

Synonyme |

D-glycero-D-manno-2-Octulose |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.